

Comparative Guide: 3-(4-Chlorophenyl)-2',6'-dichloropropiophenone vs. Reference Standards

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Compound of Interest

Compound Name: 3-(4-Chlorophenyl)-2',6'-dichloropropiophenone

CAS No.: 898788-53-9

Cat. No.: B3023834

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Executive Summary & Chemical Context[1]

In the landscape of drug development—specifically within the synthesis of dihydrochalcone-based therapeutics (e.g., SGLT2 inhibitors) and antifungal intermediates—the compound **3-(4-Chlorophenyl)-2',6'-dichloropropiophenone** serves as a critical Process Impurity Reference Standard.

Its structural integrity is defined by the 2,6-dichlorophenyl moiety linked via a propyl ketone chain to a 4-chlorophenyl ring. This specific substitution pattern presents unique steric hindrance and electronic properties, making it a challenging but essential marker for monitoring reaction completion (reduction of the corresponding chalcone) or side-reaction profiling (Friedel-Crafts acylation errors).

This guide compares the Target Standard (3-(4-Cl)-2',6'-Cl₂-PP) against its Primary Precursors and Structural Analogues, establishing a self-validating protocol for its identification and quantification.

Chemical Identity[1][2][3][4]

- IUPAC Name: 1-(2,6-Dichlorophenyl)-3-(4-chlorophenyl)propan-1-one
- CAS Number: 898788-53-9[1][2][3][4]
- Molecular Formula: C₁₅H₁₁Cl₃O[5]
- Molecular Weight: 313.61 g/mol [2]
- Role: Impurity Reference Standard, Intermediate.

Synthesis & Origin Pathway (The "Why" Behind the Impurity)

To understand what we are comparing, we must visualize the origin. This compound typically arises from the reduction of its unsaturated Chalcone precursor. Incomplete reduction results in the presence of the chalcone, while over-reduction leads to the Alcohol.

Pathway Diagram

The following directed graph illustrates the formation of the target and its relationship to the reference standards (Precursor and Over-reduction Product).

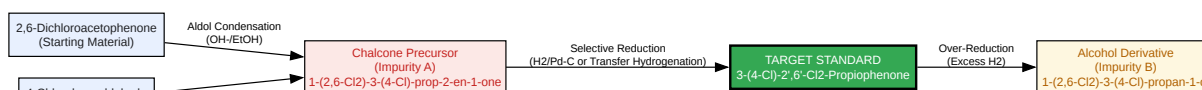


Fig 1: Synthesis Pathway & Impurity Origin for 3-(4-Chlorophenyl)-2',6'-dichloropropiophenone

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Comparative Performance Analysis

When validating **3-(4-Chlorophenyl)-2',6'-dichloropropiophenone** as a reference standard, it must be compared against the Chalcone Precursor (Impurity A) and the Alcohol Derivative

(Impurity B) to ensure method specificity.

Table 1: Physicochemical Comparison with Reference Analogues

Feature	Target Standard (Saturated Ketone)	Chalcone Precursor (Unsaturated Ketone)	Alcohol Derivative (Reduced)
Structure	Ar-CO-CH ₂ -CH ₂ -Ar'	Ar-CO-CH=CH-Ar'	Ar-CH(OH)-CH ₂ -CH ₂ -Ar'
UV Max ()	~270-280 nm (Benzenoid)	~300-320 nm (Conjugated)	~260 nm (Isolated rings)
HPLC Retention (RT)	Intermediate (e.g., 12.5 min)	Late Eluting (More planar/conjugated)	Early Eluting (More polar -OH)
IR Signature	C=O stretch: ~1690 cm ⁻¹	C=O stretch: ~1660 cm ⁻¹ (Conjugated)	O-H stretch: ~3400 cm ⁻¹ (Broad)
Criticality	Primary Analyte	Genotoxic Alert (Michael Acceptor)	Process Impurity

Expert Insight: The most critical comparison is the UV/Vis distinction. The Chalcone precursor has a significantly red-shifted

due to conjugation. When setting up the HPLC detector, using a dual-wavelength approach (e.g., 210 nm for universal detection and 310 nm for Chalcone specificity) allows for self-validating purity assessment.

Validated Analytical Protocol

This protocol is designed to separate the Target from its critical congeners. It uses a Core-Shell C18 column for high efficiency at lower backpressures.

Method Parameters (HPLC-UV)

- Column: Kinetex C18 (100 x 4.6 mm, 2.6 μm) or equivalent.

- Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
- Mobile Phase B: Acetonitrile (ACN).
- Flow Rate: 1.0 mL/min.
- Temperature: 35°C.
- Detection: UV at 220 nm (Quantification) and 305 nm (Impurity A ID).

Gradient Profile

Time (min)	% Mobile Phase B	Event
0.0	40	Comparison Baseline
2.0	40	Isocratic Hold
15.0	90	Elution of Target & Chalcone
18.0	90	Wash
18.1	40	Re-equilibration
23.0	40	End

Experimental Workflow Diagram

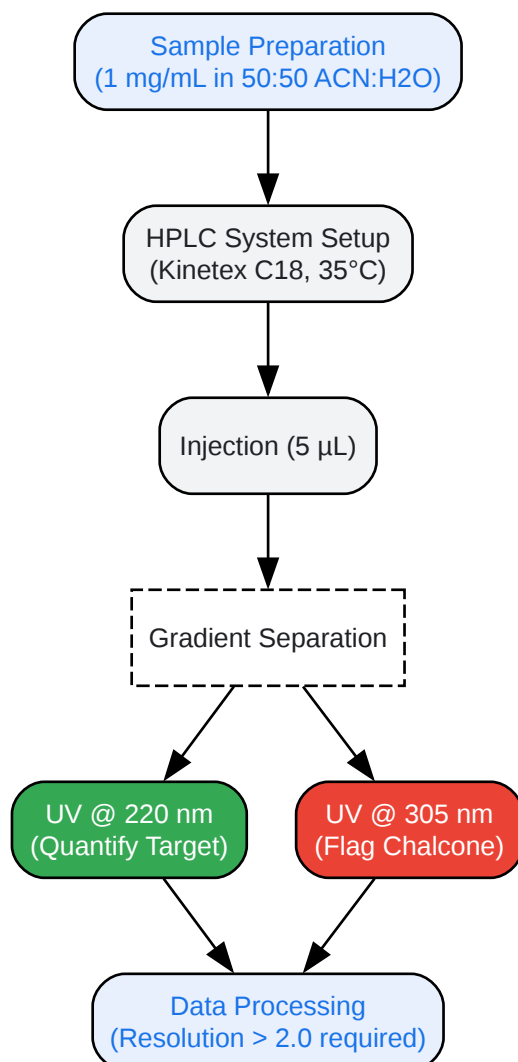


Fig 2: Dual-Wavelength Analytical Workflow for Specificity

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Characterization & Validation Criteria

To certify **3-(4-Chlorophenyl)-2',6'-dichloropropiophenone** as a reference standard, the following criteria must be met. This ensures the material is suitable for quantitative use ("As Is" calculation).

Structure Elucidation (NMR)

- ^1H NMR (CDCl_3 , 400 MHz):
 - δ 7.2–7.4 ppm: Multiplets (Aromatic protons).

- δ 3.2–3.4 ppm: Triplet (Hz), 2H ().
- δ 2.9–3.1 ppm: Triplet (Hz), 2H ().
- Key Distinction: The absence of olefinic doublets (typically δ 7.5–8.0 ppm with Hz) confirms the reduction of the Chalcone [1].

Mass Spectrometry (LC-MS/ESI)

- Expected $[M+H]^+$: m/z 313.0 (^{35}Cl isotope base peak).
- Isotope Pattern: Distinctive trichloro pattern (M, M+2, M+4, M+6) with relative intensities approx 100 : 96 : 31 : 3. This "fingerprint" confirms the presence of three chlorine atoms [2].

Stability Stress Testing

- Acid/Base Hydrolysis: The propiophenone linkage is generally stable, but the 2,6-dichloro substitution provides steric protection against nucleophilic attack at the carbonyl.
- Photostability: Solid state is stable; however, solutions should be protected from light to prevent radical chlorination or photo-oxidation.

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